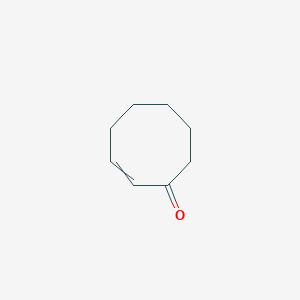

Cyclooctene-3-one

Description

Overview of Medium-Ring Cycloalkenones in Modern Organic Chemistry

Medium-ring cycloalkenones, defined as cyclic ketones with eight to eleven atoms in the ring, occupy a unique space in organic chemistry. Their synthesis and reactivity are governed by a complex interplay of factors not as prevalent in smaller or larger ring systems. The construction of these eight-membered rings is a considerable challenge due to unfavorable enthalpic and entropic factors. orgsyn.org These challenges arise from a combination of Baeyer strain (angle strain), Pitzer strain (torsional strain), and transannular strain, which is the steric repulsion between atoms on opposite sides of the ring. researchgate.netyoutube.com

Despite these synthetic hurdles, medium-ring systems are prevalent in a wide array of biologically active natural products, making their synthesis a key objective for organic chemists. orgsyn.orgwikipedia.org The conformational behavior of these rings is notably complex; they are highly flexible and can exist as an equilibrium of multiple interconverting conformers, such as boat-chair forms. researchgate.net This conformational dynamism significantly influences their reactivity. A hallmark of medium-ring chemistry is the prevalence of transannular reactions, where a reactive center on one side of the ring interacts with an atom or group on the other side. pku.edu.cn These reactions, including hydride migrations and carbon-carbon bond formations, can lead to the formation of intricate bicyclic systems from a single monocyclic precursor. acs.orgthieme-connect.de Modern synthetic methods, such as ring-closing metathesis (RCM), have become powerful tools for accessing these challenging structures. researchgate.net

Historical Trajectory of Research on Cyclooctene-3-one and its Structural Analogues

The exploration of eight-membered rings has a rich history, with early efforts focused on overcoming the inherent challenges of their construction. One of the earliest reports dates back to 1946, with the synthesis of a dibenzo[a,e]cyclooctene (B1599389) derivative, demonstrating the long-standing interest in this class of compounds. orgsyn.org Foundational methods for constructing the cyclooctane (B165968) framework often relied on classical rearrangement reactions. The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes, was identified as a powerful tool for forming eight-membered rings from smaller, more accessible precursors, often driven by the release of ring strain. youtube.comwikipedia.org

A significant advancement was the development of the oxy-Cope rearrangement, where a 1,5-dien-3-ol rearranges to form an unsaturated carbonyl compound. wikipedia.org The anionic version of this reaction, accelerated by the formation of an alkoxide, proved particularly effective for synthesizing cyclooctenone derivatives, often proceeding at much lower temperatures than the neutral counterpart. youtube.comwikipedia.org These rearrangements established a key strategic approach: forming a complex ring system through a predictable bond reorganization.

Later, other strategies emerged, including ring expansion reactions. For instance, cyclohexanone (B45756) derivatives have been converted into cyclooctenones through a two-carbon ring expansion, offering a stereospecific route to both cis- and trans-cyclooctenone derivatives. acs.orgfigshare.com Photochemical methods have also played a role; the UV irradiation of cis-2-cyclooctenone can induce isomerization to the highly strained trans-2-cyclooctenone, which can then be trapped in cycloaddition reactions. cdnsciencepub.comnih.gov These diverse synthetic approaches, developed over decades, have provided chemists with a toolbox to access the cyclooctenone scaffold.

Significance of the Cyclooctenone Scaffold in Synthetic Chemistry

The cyclooctenone framework, particularly this compound, is more than just a synthetic curiosity; it is a valuable building block for constructing complex molecules. Its utility stems from the multiple reactive sites it possesses: the ketone, the double bond, and the allylic positions, which can be manipulated to build intricate polycyclic systems.

Modern transition-metal-catalyzed reactions have highlighted the synthetic potential of this scaffold. For example, the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide provides an efficient route to bicyclic cyclooctenones. pku.edu.cn These cycloadducts serve as key intermediates in the formal total syntheses of complex natural products. In the formal synthesis of the triquinane sesquiterpene (±)-pentalenene, a bicyclic cyclooctenone was transformed through a series of steps, including hydroboration/oxidation and Wittig olefination, to create an advanced intermediate common to several synthetic routes. pku.edu.cnresearchgate.net Similarly, this strategy was applied to the formal synthesis of (±)-Asterisca-3(15),6-diene. pku.edu.cn

The cyclooctenone ring is also an ideal precursor for tandem reactions that rapidly build molecular complexity. A powerful strategy involves a ring expansion, such as an anionic oxy-Cope rearrangement, to form a cyclooctenone intermediate, which then undergoes a transannular cyclization. thieme-connect.de This has been used to construct angular and linear triquinane skeletons, which are common motifs in natural products. thieme-connect.de For example, a tandem anionic oxy-Cope/transannular vinylogous aldol (B89426) reaction sequence starting from a simpler bicyclic precursor generates a complex tricyclic system in a single operation. thieme-connect.de

Furthermore, the enone functionality within the cyclooctene (B146475) ring is amenable to photochemical reactions. Intramolecular [2+2] photocycloadditions of cyclooctenones bearing an alkenyl side chain can produce complex, caged polycyclic structures. researchgate.net These examples underscore the role of this compound and its derivatives not as final targets, but as pivotal intermediates that enable access to diverse and complex molecular architectures.

Data Tables

Table 1: Selected Modern Synthetic Routes to Cyclooctenone Scaffolds

| Method | Starting Material Type | Key Reagents/Conditions | Product Type | Ref. |

| Rh-catalyzed [5+2+1] Cycloaddition | Ene-vinylcyclopropane | [Rh(CO)₂Cl]₂, CO | Bicyclic cyclooctenone | pku.edu.cnpku.edu.cn |

| Anionic Oxy-Cope Rearrangement | 1,5-Dien-3-ol | Potassium hydride (KH) | Unsaturated cyclooctenone | youtube.comwikipedia.org |

| Two-Carbon Ring Expansion | Substituted cyclohexanone | Me₃SiSnBu₃, CsF, DMF | cis- or trans-Cyclooctenone | acs.orgfigshare.com |

| Tandem Tebbe-Claisen Rearrangement | Substituted cyclohexenone | Tebbe reagent, Tribal | 4-Cyclooctenone | cdnsciencepub.com |

| Photochemical Isomerization | cis-2-Cyclooctenone | UV light (350 nm) | trans-2-Cyclooctenone | nih.gov |

Table 2: Application of Cyclooctenone Intermediates in Total Synthesis

| Target Molecule (Formal Synthesis) | Key Cyclooctenone Intermediate | Key Transformation of Cyclooctenone | Ref. |

| (±)-Pentalenene | Fused bicyclic cyclooctenone | Hydroboration/Oxidation, Wittig Olefination | pku.edu.cnresearchgate.net |

| (±)-Asterisca-3(15),6-diene | Fused bicyclic cyclooctenone | Hydroboration/Oxidation | pku.edu.cn |

| Triquinane Skeletons | Substituted cyclooctenone | Transannular Michael/Aldol Reaction | thieme-connect.de |

| (±)-Hirsutene | Fused bicyclic cyclooctenone | Aldol Condensation | organicchemistrydata.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

cyclooct-2-en-1-one |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2 |

InChI Key |

NSHQAIKRVDXIMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=CC(=O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclooctene 3 One and Its Functionalized Derivatives

Convergent and Divergent Synthesis Routes to the Cyclooctene-3-one Core

Catalytic Oxidation Strategies from Cyclooctene (B146475) Precursors

The direct oxidation of cyclooctene presents a straightforward pathway to this compound and its epoxide counterpart, cyclooctene oxide. Various catalytic systems have been developed to achieve this transformation with control over product selectivity.

One approach involves the use of transition metal complexes as catalysts. For instance, first-row transition metal phthalocyanine (B1677752) complexes have been employed to catalyze the oxidation of cyclooctene. ijcce.ac.ir The product distribution between cyclooctene oxide and cyclooctenone is dependent on the specific metal used. ijcce.ac.ir Manganese(II) phthalocyanine shows a higher selectivity for the epoxide, while nickel(II) and cobalt(II) complexes favor the formation of 2-cycloocten-1-one (B154278). ijcce.ac.ir Another example is the use of a manganese Schiff base complex immobilized on a magnetic Zr-based metal-organic framework (Fe3O4@UiO-66-NH2) for the mild oxidation of cyclooctene, which exhibits good selectivity for 2-cycloocten-1-one. ijcce.ac.ir The proposed mechanism for this reaction involves an allylic path, where the C-H group adjacent to the double bond is oxidized. ijcce.ac.ir

Furthermore, silver nanoparticles supported on tungsten oxide have been reported as a heterogeneous catalyst for the liquid-phase selective oxidation of cyclooctene to cyclooctene oxide using hydrogen peroxide as an environmentally benign oxidant at room temperature. cosmosscholars.com This system achieves high selectivity for the epoxide. cosmosscholars.com The catalytic oxidation of cis-cyclooctene can also be achieved using recyclable polymer-grafted Schiff base complexes of vanadium(IV), yielding cyclooctene oxide as a major product. taylorandfrancis.com

The choice of oxidant also plays a crucial role. While hydrogen peroxide is a green oxidant, other oxidants like iodosylbenzene and pentafluoroiodosylbenzene have been used in conjunction with metallophthalocyanine catalysts. ijcce.ac.ir Interestingly, the use of a stronger oxidant like pentafluoroiodosylbenzene can sometimes lead to lower yields, possibly due to catalyst degradation. ijcce.ac.ir

| Catalyst System | Oxidant | Major Product(s) | Reference |

| Transition Metal Phthalocyanines | Iodosylbenzene, Pentafluoroiodosylbenzene | Cyclooctene oxide, 2-Cycloocten-1-one | ijcce.ac.ir |

| Fe3O4@UiO-66-NH2-Mn Schiff Base | tert-Butylhydroperoxide | 2-Cycloocten-1-one | ijcce.ac.ir |

| Ag nanoparticles on Tungsten Oxide | Hydrogen Peroxide | Cyclooctene oxide | cosmosscholars.com |

| Polymer-grafted Vanadium(IV) Schiff Base | Not specified | Cyclooctene oxide | taylorandfrancis.com |

| Bis[3,5–bis(trifluoromethyl)phenyl]seleninic acid | Hydrogen Peroxide | Cyclooctene oxide | csic.es |

Cyclization Reactions and Annulation Techniques for Ring Formation

The construction of the this compound core can also be achieved through cyclization and annulation reactions, which involve the formation of the eight-membered ring from acyclic or smaller ring precursors. These methods offer a high degree of flexibility in introducing substituents and controlling stereochemistry.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclooctene rings. For example, a diene precursor was successfully cyclized using a Grubbs-I catalyst to form a cyclooctene, which was an intermediate in the total synthesis of (±)-asteriscanolide. beilstein-journals.org RCM has also been employed in the synthesis of highly functionalized and complex molecules containing a cyclooctene ring. beilstein-journals.org

Annulation reactions, which involve the fusion of a new ring onto an existing molecule through the formation of two new bonds, are another key strategy. scripps.edu These can be categorized based on the number of atoms contributed by each fragment (e.g., [5+3], [4+4], [6+2]). For instance, a polar, anionic annulation reaction between diketene (B1670635) and lithium enolates has been developed to construct 1,3-diketone motifs that can be rearranged into bicyclo[3.3.1]nonane structures, which are related to the cyclooctane (B165968) framework. nsf.gov

Intramolecular cyclization reactions are also prevalent. For example, a photoinduced cycloisomerization involving a [2+2] photocycloaddition followed by a Cope rearrangement has been used to access the dicyclopenta[a,d]cyclooctene (5–8–5) ring system. rsc.org Additionally, radical-mediated cyclizations have been developed for the synthesis of N-containing heterocycles, which can be analogous to the formation of carbocyclic rings like cyclooctene. mdpi.com

Stereoselective Synthesis and Diastereocontrol in this compound Derivatives

Approaches to Controlling Double Bond Stereochemistry (e.g., cis vs. trans configurations, drawing from general cyclooctene research)

The stereochemistry of the double bond in cyclooctene derivatives, particularly the formation of cis versus trans isomers, is a critical aspect of their synthesis. Due to significant ring strain, smaller cycloalkenes almost exclusively exist as the cis isomer. wikipedia.org For cyclooctene, the trans isomer is isolable but possesses planar chirality and a high barrier to racemization. nih.govethernet.edu.et

The synthesis of trans-cyclooctenes often starts from the more stable cis-isomers. Photochemical isomerization is a direct method for this conversion. nih.gov This process can be conducted in a flow reactor where the reaction mixture is continuously cycled through a column containing silver nitrate (B79036) (AgNO₃) adsorbed on silica (B1680970) gel. nih.gov The trans-isomer is selectively retained by the silver ions, driving the equilibrium towards the desired product. nih.gov

Stereospecific methods have also been developed that involve multi-step sequences to invert the alkene stereochemistry. nih.gov For example, an iodolactonization reaction of a cyclooctene with a carboxylic acid substituent can be used to stereoselectively install functional groups that facilitate the formation of the trans-double bond upon subsequent elimination. chemrxiv.org

| Method | Starting Material | Key Reagents/Conditions | Product Stereochemistry | Reference |

| Photochemical Isomerization (Flow) | cis-Cyclooctene derivative | Singlet sensitizer, 254 nm UV light, AgNO₃/Silica gel | trans-Cyclooctene (B1233481) derivative | nih.gov |

| Iodolactonization-Elimination | cis-Cyclooctene with carboxylic acid | I₂, NaHCO₃; then base | trans-Cyclooctene | chemrxiv.org |

| Hofmann Elimination | Trimethylcyclooctyl ammonium (B1175870) iodide | Base | Mixture of cis- and trans-cyclooctene | nih.govacs.org |

Diastereoselective Functionalization and Construction of Chiral Centers

Achieving diastereocontrol during the functionalization of the this compound scaffold is crucial for the synthesis of complex molecules with defined three-dimensional structures. This involves controlling the relative stereochemistry of newly introduced substituents and chiral centers.

A significant strategy involves the stereocontrolled addition of nucleophiles to a precursor like trans-cyclooct-4-enone. nih.govnih.gov This ketone can be prepared on a large scale from 1,5-cyclooctadiene (B75094) via a Wacker oxidation followed by photoisomerization. nih.gov The addition of nucleophiles, such as hydrides or organolithium reagents, to this ketone proceeds with high diastereoselectivity, preferentially affording the axial alcohol product. nih.govnih.gov This selectivity is rationalized by computational models that consider the conformational bias of the trans-cyclooctene ring. nih.gov

Another approach to diastereoselective functionalization is through cycloaddition reactions. For example, the thermal cycloaddition of β-disulfonyl iodonium (B1229267) ylides to cyclic alkenes can afford exclusively cis(1,2)/cis(2,3)-configured benzocyclopentenes, demonstrating high diastereoselectivity. nih.gov While this example involves cyclopentenes, the principles of controlling stereochemistry in cycloadditions are applicable to other ring systems.

Furthermore, palladium-catalyzed reactions have been developed for the asymmetric synthesis of chiral cycloalkenone derivatives. rsc.org For instance, the oxidative desymmetrization of meso-dibenzoates can yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org Such methods provide access to enantiomerically enriched building blocks that can be further elaborated into complex targets.

Strategic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold provides a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. The ketone and the double bond are the primary sites for modification.

The ketone moiety can be readily transformed into other functional groups. For example, nucleophilic addition to the carbonyl group can introduce a wide array of substituents with high diastereoselectivity, as seen in the synthesis of 'a-TCO' analogs from trans-cyclooct-4-enone. nih.gov These additions can introduce handles for further conjugation, such as those containing carboxylic esters or nitriles. nih.gov The benzoyl moiety in γ-functionalized cyclobutyl ketones can be converted to amides and esters, a strategy that could be applied to cyclooctene systems. nih.gov

The double bond can be functionalized through various reactions. Epoxidation is a common transformation, and methods have been developed for the selective epoxidation of cyclooctene using catalysts like silver nanoparticles on tungsten oxide or selenium-based catalysts. cosmosscholars.comcsic.es The resulting epoxide is a valuable intermediate for further reactions. cosmosscholars.com Cross-coupling reactions, such as those utilizing nickel catalysts, have been developed to introduce substituents directly onto the double bond of cyclooctenes. researchgate.net

Selective Modification of the Ketone Functionality

The selective manipulation of the carbonyl group in this compound, while preserving the olefin, is a critical strategy for building molecular complexity. This allows the ketone to be transformed into other functional groups or temporarily protected while subsequent reactions are performed on the double bond.

Nucleophilic addition to the carbonyl carbon is a primary method for its modification. A key example is the diastereoselective synthesis of trans-cyclooctenes (TCOs), which are valuable reagents in bioorthogonal chemistry. In a synthetic route to these compounds, the precursor trans-cyclooct-4-enone, a close analogue of this compound, undergoes stereocontrolled 1,2-additions of various nucleophiles. nih.govnih.govresearchgate.net For instance, the reduction of the ketone with a hydride source proceeds with high diastereoselectivity, exclusively affording the axial alcohol. nih.gov This stereocontrol is rationalized by computational models and provides a reliable method for accessing specific isomers. nih.gov It is noteworthy that the reduction of eight-membered cyclic ketones, such as cyclooctanone (B32682), with reagents like sodium borohydride (B1222165) is often slower compared to smaller rings due to the presence of transannular strain. This inherent reactivity difference can be exploited for chemoselective transformations in more complex molecules.

Another fundamental strategy for ketone modification is protection chemistry. The carbonyl can be converted into a cyclic acetal (B89532) (or ketal), which is stable to a wide range of nucleophiles, bases, and organometallic reagents. This transformation renders the ketone functionality inert, allowing for selective manipulation of the olefinic moiety. Deprotection is typically achieved under acidic conditions to regenerate the ketone.

Table 1: Representative Reactions for Selective Ketone Modification

| Starting Material | Reagents & Conditions | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| trans-Cyclooct-4-enone | 1. Hydride source | axial-trans-Cyclooct-4-enol | Nucleophilic Addition (Reduction) | nih.gov |

| trans-Cyclooct-4-enone | 1. Organolithium or Grignard reagents | axial-5-Alkyl-trans-cyclooct-4-enol | Nucleophilic Addition (Alkylation) | nih.gov |

Directed Reactions at the Olefinic Moiety (e.g., electrophilic additions, olefin metathesis)

The carbon-carbon double bond in the cyclooctenone ring provides a handle for numerous transformations, including additions and metathesis, which can dramatically alter the molecular framework.

Electrophilic Additions and Transannular Cyclizations

Electrophilic attack on the olefin of a cyclooctene derivative is a well-documented process that can initiate powerful transannular cyclizations. acs.org Due to the conformational flexibility of the eight-membered ring, the intermediate carbocation can be trapped intramolecularly by a suitably positioned nucleophile, leading to the formation of fused or bridged bicyclic systems. researchgate.net A notable example involves the acid-catalyzed transannular cyclization of benzannulated cyclooctenone-derived tertiary alcohols. researchgate.net In this sequence, Grignard or aryllithium addition to the ketone generates a tertiary alcohol. Subsequent treatment with acid protonates the alcohol to form a carbocation, which is then attacked by the olefin in a stereoselective transannular cyclization to yield a cis-fused 5/5 bicyclic indanylindane framework. researchgate.net This strategy highlights how a reaction initiated at the ketone can ultimately drive a transformation at the olefinic site to construct complex polycyclic structures.

Olefin Metathesis

The olefin in cyclooctenone can also participate in metathesis reactions, a powerful carbon-carbon bond-forming methodology. Ring-Closing Metathesis (RCM) has been utilized to synthesize highly functionalized difluorinated cyclooctenones. researchgate.net In these syntheses, acyclic precursors containing two double bonds are cyclized using ruthenium-based catalysts, such as Grubbs' second-generation catalyst, to form the eight-membered ring with high efficiency. researchgate.net This demonstrates the utility of the cyclooctene moiety as a synthetic target that can be constructed via metathesis. Conversely, the double bond within a pre-formed cyclooctenone ring can undergo Ring-Opening Metathesis Polymerization (ROMP), highlighting its reactivity in polymer synthesis.

Table 2: Directed Reactions at the Olefinic Moiety

| Starting Material | Reagents & Conditions | Product Type | Reaction Type | Ref. |

|---|---|---|---|---|

| Benzannulated Cyclooctene Tertiary Alcohol | Acid catalyst (e.g., H₂SO₄) | Fused Bicyclic System | Electrophilic Transannular Cyclization | researchgate.net |

Introduction of Exocyclic Substituents via Regioselective Pathways

The introduction of substituents at the α-carbons (C2 and C4) of this compound is a crucial method for elaborating its structure. The regioselectivity of these reactions is paramount, as the two α-positions are electronically and sterically distinct.

Regioselective α-Alkylation

The alkylation of this compound proceeds via an enolate intermediate. Since it is an unsymmetrical ketone, the choice of base and reaction conditions can direct the formation of either the kinetic or thermodynamic enolate, allowing for regioselective alkylation. libretexts.orgchemistrysteps.com Treatment with a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the rapid deprotonation of the less-hindered α-proton at the C4 position, forming the kinetic enolate. chemistrysteps.comresearchgate.net Conversely, using a smaller base like sodium hydride (NaH) or an alkoxide at higher temperatures allows for equilibration, leading to the more substituted, thermodynamically stable enolate at the C2 position. chemistrysteps.com The resulting enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce an exocyclic substituent. libretexts.org Recent advances have also described nickel-catalyzed methods for the alkylation of unsymmetrical ketones at the more-hindered α-site with allylic alcohols, providing an alternative to traditional enolate chemistry. nih.gov

Aldol (B89426) and Claisen-Schmidt Condensations

The α-protons are also acidic enough to participate in base- or acid-catalyzed condensation reactions. The Claisen-Schmidt condensation of cyclooctanone with aldehydes, for example, is a well-established method to introduce an arylidene substituent at the α-position. researchgate.net This reaction proceeds via an enolate which attacks the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone system. This methodology is applicable to cyclooctenone, allowing for functionalization at the C4 position to create extended conjugated systems. Intramolecular aldol reactions involving the cyclooctanone framework are also used to generate bicyclic fused or bridged ring systems. fiveable.me

Table 3: Regioselective Introduction of Exocyclic Substituents

| Substrate | Reagents & Conditions | Enolate Formed | Product Position | Reaction Type | Ref. |

|---|---|---|---|---|---|

| This compound | 1. LDA, THF, -78°C2. R-X | Kinetic | C4-Alkylation | α-Alkylation | chemistrysteps.com |

| This compound | 1. NaH, THF, RT2. R-X | Thermodynamic | C2-Alkylation | α-Alkylation | chemistrysteps.com |

Synthesis of Fused Carbocyclic and Heterocyclic Systems Incorporating the Cyclooctenone Ring

This compound serves as a valuable scaffold for the construction of polycyclic molecules, where the eight-membered ring is annulated with additional carbocyclic or heterocyclic rings.

Fused Heterocycle Synthesis

A powerful one-pot, two-step procedure allows for the synthesis of fused pyrazoles from cyclic ketones. acs.org This method involves the in situ generation of an N-tosylhydrazone from the ketone, which then undergoes a [3+2] cycloaddition with acetylene (B1199291) sourced from calcium carbide. For certain substrates, the initially formed spirocyclic pyrazole (B372694) undergoes a spontaneous rearrangement involving ring expansion to yield a fused pyrazole system. acs.org This strategy, demonstrated with ketones like cyclopentanone (B42830) and cyclooctanone, is applicable to cyclooctenone for creating fused pyrazole-cyclononene structures.

Other approaches to fused heterocycles often begin with a condensation reaction at an α-carbon of the cyclic ketone. For instance, the Claisen-Schmidt condensation of cyclooctanone with furan-2-carboxaldehyde yields a bis-chalcone, which can then react with various reagents through cycloaddition pathways to afford a variety of cyclooctane-fused heterocycles. researchgate.net Similarly, domino reactions involving cyclooctanone, malononitrile, aldehydes, and amines can produce fused pyridine (B92270) rings in a single transformation. researchgate.net These methods highlight a general strategy where the cyclooctenone ring acts as a foundational element for building complex heterocyclic systems. mdpi.comresearchgate.net

Fused Carbocycle Synthesis

As discussed previously (Section 2.3.2), transannular cyclization represents a premier method for generating fused carbocyclic systems from cyclooctene derivatives. The acid-catalyzed reaction of benzannulated cyclooctenone-derived alcohols provides exclusive formation of a cis-fused 5/5 bicyclic framework, demonstrating remarkable stereocontrol in the formation of a fused carbocyclic product. researchgate.net

Table 4: Synthesis of Fused Ring Systems from Cyclooctenone and its Analogs

| Starting Ketone | Key Reagents | Fused System | Reaction Type | Ref. |

|---|---|---|---|---|

| Cyclooctanone | 1. TsNHNH₂2. CaC₂, Cs₂CO₃ | Fused Pyrazole | [3+2] Cycloaddition / Rearrangement | acs.org |

| Cyclooctanone | Furan-2-carboxaldehyde, then binucleophiles | Fused Pyran, Pyrimidine, etc. | Condensation / Cycloaddition | researchgate.net |

Elucidating Reaction Chemistry and Mechanistic Pathways of Cyclooctene 3 One

Reactivity Profiles of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety is the primary site of reactivity in cyclooctene-3-one. This conjugated system allows for both nucleophilic and electrophilic attacks, as well as transformations of the carbonyl group itself.

The conjugated system of this compound is susceptible to nucleophilic addition, a common reaction for α,β-unsaturated carbonyl compounds. libretexts.org Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, generally prefer 1,4-addition.

Research has shown that nucleophilic attack on (η3-cyclooctenyl)molybdenum complexes can lead to the asymmetric synthesis of compounds like (-)-cycloocten-3-ol. acs.org Furthermore, the addition of carbon nucleophiles to the carbonyl group is a fundamental transformation in organic synthesis. researchgate.net In the context of benzannulated cyclooctenones, Grignard and aryl lithium reagents have been used for nucleophilic addition to the ketone, leading to tertiary alcohols. thieme-connect.com

Electrophilic addition reactions can also occur, typically at the carbon-carbon double bond. libretexts.orgchemguide.co.uk The π electrons of the double bond are available for attack by electrophiles. libretexts.org For instance, the reaction with hydrogen halides (HX) proceeds via an initial attack of the double bond on the electrophilic hydrogen atom, leading to the formation of a carbocation intermediate. libretexts.orgbits-pilani.ac.in The subsequent attack by the halide anion results in the addition product. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the more stable carbocation. bits-pilani.ac.in

The carbonyl group of this compound can undergo a variety of transformations. Reduction of the ketone is a common reaction. For instance, reduction of substituted cyclooct-3-enones can yield further derivatives. google.com The reduction of an α-tetralone derivative of a cyclooctenone with lithium aluminum hydride (LiAlH4) at low temperatures has been shown to produce the corresponding equatorial alcohol with high yield. illinois.edu

Derivatization of the carbonyl group is another important transformation. For example, the reaction of 1-aminomethyl-cycloalkanols with nitrous acid to form an enlarged cycloketone is known as the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction proceeds through the diazotization of the amino group, followed by the expulsion of nitrogen and a rearrangement that expands the ring. wikipedia.org

Nucleophilic and Electrophilic Addition Reactions to the Conjugated System

Olefinic Reactivity and Cycloaddition Chemistry of the Eight-Membered Ring

Beyond the conjugated system, the double bond within the eight-membered ring of this compound exhibits its own characteristic reactivity, participating in additions and cycloadditions.

As mentioned previously, the double bond of this compound is susceptible to electrophilic addition. libretexts.org The addition of hydrogen halides is a classic example. bits-pilani.ac.in

Radical additions to the double bond of cyclooctene (B146475) derivatives have also been studied. The reactivity of cyclic olefins in free-radical addition reactions can be sensitive to ring size. lookchem.com For non-reversible addends, the reactivity generally decreases in the order: cyclooctene > cyclopentene (B43876) > cycloheptene (B1346976) > cyclohexene (B86901). lookchem.com However, for reversible addends, the trend is nearly opposite. lookchem.com The addition of N-alkyl-N-chlorosulfonamides to cyclooctene, which is sterically hindered, results in lower yields compared to less hindered alkenes. beilstein-journals.org The free-radical oxidation of cyclooctene with peroxides as initiators has been shown to yield cyclooctene oxide as the major product, along with smaller amounts of 2-cycloocten-1-one (B154278) and 1,2-cyclooctanediol. researchgate.net

Cyclooctene derivatives can participate in pericyclic reactions, such as photocycloadditions. mdpi.com The photocycloaddition of acetone (B3395972) to cyclooctene yields isomeric cis- and trans-oxetanes. oup.com Kinetic studies suggest this reaction proceeds via the attack of triplet acetone on the ground state cyclooctene. oup.com Similarly, the [2+2] photocycloaddition of benzophenone (B1666685) to both cis- and trans-cyclooctene (B1233481) has been investigated, showing a remarkable temperature-dependent diastereoselectivity. acs.org At lower temperatures, the reaction with cis-cyclooctene favors the formation of the cis-oxetane, while higher temperatures favor the trans-oxetane. acs.org

The stereochemistry of the [2+2] photocycloaddition of hexafluorobenzene (B1203771) to various cycloalkenes is dependent on the ring size of the cycloalkene. rsc.org For cyclooctene, the degree of anti-addition is reduced to 53%. rsc.org

Electrophilic and Radical Additions across the Double Bond

Ring-Opening, Rearrangement, and Transannular Reactions

The eight-membered ring of this compound and its derivatives is prone to various rearrangements and transannular reactions, a characteristic feature of medium-sized rings. mdpi.com

Ring-opening metathesis polymerization (ROMP) is a significant reaction of cyclooctene and its derivatives, leading to the formation of polymers. researchgate.net New derivatives of cyclooctene with ester groups at the 3- and 5-positions have been synthesized as monomers for ROMP. researchgate.net

Rearrangement reactions are also prevalent. The Tiffeneau-Demjanov rearrangement provides a method for one-carbon ring expansion of cycloalkanones. wikipedia.orgwiley-vch.de This reaction has been successfully applied to rings from cyclopropane (B1198618) to cyclooctane (B165968). wikipedia.orgwiley-vch.de Another example is the Baeyer-Villiger oxidation, which involves the rearrangement of a ketone to an ester. wiley-vch.de

Transannular reactions, where a bond is formed between non-adjacent atoms across the ring, are a hallmark of cyclooctane chemistry. researchgate.net These reactions are often driven by the conformational flexibility of the eight-membered ring, which allows distant parts of the ring to come into close proximity. scispace.com For instance, the formolysis of 1,5-cyclooctadiene (B75094) monoepoxide leads to products resulting from transannular reactions. cdnsciencepub.com Acid-catalyzed transannular cyclization of benzannulated cyclooctene alcohols has been used to stereoselectively synthesize cis-fused 5/5 bicyclic indanylindane frameworks. thieme-connect.com Similarly, medium-sized rings like cyclooctene can undergo transannular ring closure on H-mordenite to form bicyclic alkenes. rsc.org However, not all reactions involving cyclooctane derivatives lead to transannular products. For example, the reaction of cyclooctanone (B32682) with diazomethane (B1218177) did not yield any transannular products. acs.org

Data Tables

Table 1: Reactivity of Cyclooctene Derivatives in Radical Additions

| Reactant | Addend | Product(s) | Observations | Reference(s) |

|---|---|---|---|---|

| Cyclooctene | Acetaldehyde | - | Reactivity decreases: cyclooctene > cyclopentene > cycloheptene > cyclohexene | lookchem.com |

| Cyclooctene | Bromotrichloromethane | - | Reactivity decreases: cyclooctene > cyclopentene > cycloheptene > cyclohexene | lookchem.com |

| Cyclooctene | Hydrogen Bromide | - | Reactivity decreases: cyclohexene > cyclopentene > cycloheptene >> cyclooctene | lookchem.com |

| Cyclooctene | Ethanethiol | - | Reactivity decreases: cyclohexene > cyclopentene > cycloheptene >> cyclooctene | lookchem.com |

| Cyclooctene | N-alkyl-N-chlorosulfonamides | Addition Product | Lower yield due to steric hindrance | beilstein-journals.org |

Table 2: Products of Photocycloaddition Reactions of Cyclooctene Derivatives

| Reactant 1 | Reactant 2 | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Acetone | Cyclooctene | cis- and trans-oxetanes | Proceeds via triplet acetone | oup.com |

| Benzophenone | cis-Cyclooctene | cis- and trans-oxetanes | Temperature-dependent diastereoselectivity | acs.org |

| Benzophenone | trans-Cyclooctene | trans-oxetane | Preserves trans geometry over a wide temperature range | acs.org |

Table 3: Examples of Rearrangement and Transannular Reactions

| Starting Material | Reaction Type | Product Type | Notes | Reference(s) |

|---|---|---|---|---|

| 1-Aminomethyl-cyclooctanol | Tiffeneau-Demjanov Rearrangement | Cyclononanone | One-carbon ring expansion | wikipedia.orgwiley-vch.de |

| Benzannulated cyclooctene alcohols | Transannular Cyclization | cis-fused 5/5 bicyclic indanylindane | Acid-catalyzed | thieme-connect.com |

| Cyclooctene | Transannular Ring Closure | Bicyclic alkenes | On H-mordenite | rsc.org |

Mechanistic Investigations of Ring Strain Release and Isomerization

The inherent ring strain in cyclooctene derivatives significantly influences their reactivity. The strain energy of trans-cyclooctene is considerably higher than that of its cis-isomer, making the trans isomer more reactive. wikipedia.org Computational studies have shown that trans-cyclooctene (TCO) adopts a more favorable 'crown' conformation, contributing to its higher reactivity profile compared to the 'half-chair' conformation of cis-cyclooctene. nih.gov This increased strain energy in non-crown conformers is speculated to accelerate reactivity. nih.gov The strain energy of cyclooctyne (B158145) is even greater than that of E-cyclooctene. acs.org This high degree of ring strain in molecules like cyclooctyne facilitates rapid reaction kinetics in processes such as 1,3-dipolar cycloadditions and Diels-Alder reactions. researchgate.net

Isomerization between cis- and trans-cyclooctene can be induced photochemically. wikipedia.org While the equilibrium favors the more stable cis form, the reaction can be driven toward the trans isomer by trapping it with silver ions. wikipedia.org The thermal isomerization of trans-1,2-dideuteriocyclooctene yields cis-1,2-dideuteriocyclooctene, a process that excludes several potential mechanistic pathways, including radical chain and hydrogen shift mechanisms. acs.org Recent studies have also shown that the isomerization of trans-cyclooctene to the less reactive cis-cyclooctene can be catalyzed by degradation products of thiamine (B1217682) in cell culture media. nih.gov

Methylation at the C(1) position of cyclooctene increases the strain of the (E)-isomer, which is partially released by an increase in the dihedral angle to minimize steric repulsion. rsc.org Direct excitation of 1-methylcyclooctene (B1609318) leads to efficient geometrical isomerization. rsc.org

Ring Transformations via Cleavage or Rearrangement Processes

Cyclooctenone and its derivatives can undergo various ring transformations through cleavage or rearrangement reactions, often leading to the formation of other cyclic or acyclic structures. For instance, bicyclo[3.3.2]decenone derivatives can be cleaved to stereoselectively produce cis-3,4,8-trisubstituted cyclooctenone enol silyl (B83357) ethers. jst.go.jp

A notable rearrangement is the tandem Wittig-Claisen reaction, which has been utilized to construct the 4-cyclooctenone structure by expanding the six-membered ring of a 2-cyclohexanone derivative. wikipedia.org This cascade reaction involves the formation of an allyl vinyl ether intermediate via a Wittig-type reaction, followed by a Claisen rearrangement. wikipedia.org Another approach involves a microwave-assisted tandem 6-exo dig cyclization-rearrangement sequence of appropriately substituted 5-alkyn-1-ol systems to yield α-cyano substituted cyclooctenone derivatives. nih.gov

Oxidative cleavage of cycloalkenylalkylphosphonates followed by base treatment can lead to homologated cycloalkenones. researchgate.net Conversely, subjecting cycloalk-2-enylphosphonates to the same conditions results in one-carbon ring-contracted products. researchgate.net Furthermore, a method for synthesizing medium-ring-sized trans-alkenolides involves the oxidative fragmentation of a three-carbon ring in hydroxyalkyl-substituted bicyclo[n.1.0]alkan-1-ols, which are readily available from 2-alkylidenecycloalkanones. researchgate.net This has been applied in the transformation of cyclooctanone to a 12-membered lactone. researchgate.net The Beckmann rearrangement of cyclooctanone oxime, catalyzed by a Brønsted acid in the presence of cobalt salts, provides a pathway to the corresponding lactam under milder conditions. scirp.org

Catalytic Role and Transformations Mediated by this compound and its Derivatives

Transition Metal-Catalyzed Reactions (e.g., oxidation of cyclooctene to cyclooctenone)

The oxidation of cyclooctene to produce cyclooctenone is a significant transformation often mediated by transition metal catalysts. Various catalytic systems have been explored to achieve this conversion with varying degrees of success and selectivity.

Manganese complexes have shown utility in the selective oxidation of cyclooctene. ijcce.ac.ir For example, a manganese-based coordination polymer yielded cyclooctenone with a maximum yield of 48%. ijcce.ac.ir Another study reported a 35% yield of cyclooctenone after 24 hours using a different manganese complex. ijcce.ac.ir The oxidation of cyclooctene can also be achieved without a catalyst using molecular oxygen, which produces cyclooctenone alongside cyclooctene oxide and cyclooctyl hydroperoxide. researchgate.net

Copper complexes have also been employed as catalysts. A copper(II) Schiff base complex encapsulated in zeolite-Y demonstrated catalytic activity in the oxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant, achieving 89% conversion under optimized conditions. shd-pub.org.rs Silver nanoparticles supported on tungsten oxide have been shown to be highly active for the selective oxidation of cyclooctene to cyclooctene oxide at room temperature using hydrogen peroxide, with cyclooctenone being a potential byproduct. cosmosscholars.com

The choice of oxidant and reaction conditions plays a crucial role in product distribution. For instance, cobalt-based coordination polymers have been used for cyclooctene oxidation, yielding epoxycyclooctane, 1,2-cyclooctanediol, and cyclooctenone as the main products. ijcce.ac.ir

| Catalyst System | Oxidant | Key Products | Conversion/Yield | Reference |

| Manganese Coordination Polymer | Iodosyl benzene | Cyclooctenone | 48% yield | ijcce.ac.ir |

| Copper(II) Schiff Base Complex (CuL-Y) | TBHP | Cyclooctenone, Epoxide | 89% conversion | shd-pub.org.rs |

| Cobalt-based Coordination Polymer | Not specified | Epoxycyclooctane, 1,2-cyclooctanediol, Cyclooctenone | 80% conversion | ijcce.ac.ir |

| Silver Nanoparticles on Tungsten Oxide | H₂O₂ | Cyclooctene oxide | 55% conversion | cosmosscholars.com |

| Uncatalyzed | Molecular Oxygen | Cyclooctene oxide, Cyclooctenone, Cyclooctyl hydroperoxide | Not specified | researchgate.net |

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and cyclooctanone, a precursor to cyclooctenone, has been utilized as a nucleophile in these reactions. rsc.org The asymmetric Michael addition of cyclooctanone to nitroolefins and nitrodienes, catalyzed by a hydroquinine-based primary amine, yields Michael adducts in good yields and with high enantioselectivities. rsc.orgrsc.org These adducts are valuable precursors for synthesizing complex molecules like cycloalkano[b]fused pyrrolidines. rsc.org

Bifunctional organocatalysts, which operate through noncovalent interactions, are effective in controlling stereoselectivity in intramolecular cyclizations, which are often intrinsically rapid. kyoto-u.ac.jp These catalysts can recognize and mildly activate reactive species, mimicking enzymatic processes. kyoto-u.ac.jp For instance, a novel organocatalytic asymmetric tandem Michael-Henry reaction has been developed using 9-amino-9-deoxyepiquinine, leading to highly functionalized cyclohexanes with excellent enantioselectivities. acs.org

The development of efficient organocatalytic methods for reactions involving seven- and eight-membered carbocycles remains a significant area of research due to the prevalence of these structural motifs in bioactive natural products and pharmaceuticals. rsc.org

Detailed Mechanistic Investigations of Cyclooctenone Reactivity

Kinetic Studies of Reaction Rates and Rate-Determining Steps

In the oxidation of cyclooctanone by Cerium (IV), kinetic investigations revealed that the reaction is first order with respect to both the oxidant and the substrate. materialsciencejournal.org The decomposition of an intermediate complex is proposed to be the slow, rate-determining step. materialsciencejournal.org Similarly, in the oxidation of cyclic ketones by nicotinium dichromate (NDC), the reactions were carried out under pseudo-first order conditions to determine rate constants.

For strain-promoted cycloadditions, such as the reaction of biaryl-aza-cyclooctynone (BARAC) with cyclic nitrones, kinetic studies have measured second-order rate constants as high as 47.3 M⁻¹s⁻¹. researchgate.net This represents a significant rate enhancement compared to other cycloaddition reactions. researchgate.net The Hammett equation has been used to study the electronic effects on the reaction rate, indicating that the cycloaddition is not highly sensitive to substituents. researchgate.net

In addition-elimination reactions, which are common for carbonyl compounds, the initial nucleophilic attack on the carbonyl group is often the rate-determining step. saskoer.ca However, depending on the specific reactants, the subsequent elimination step can also be rate-limiting. saskoer.ca In the context of ring-closing metathesis, DFT calculations have indicated that cycloreversion can be the rate-determining step. researchgate.net

| Reaction | Key Kinetic Finding | Rate-Determining Step | Reference |

| Oxidation of Cyclooctanone by Ce(IV) | First order in both Ce(IV) and substrate | Decomposition of intermediate complex | materialsciencejournal.org |

| Strain-Promoted Cycloaddition of BARAC with Nitrones | Second-order rate constant up to 47.3 M⁻¹s⁻¹ | Not explicitly stated, but cycloaddition is fast | researchgate.net |

| General Addition-Elimination | Varies with reactants | Typically nucleophilic addition, but can be elimination | saskoer.ca |

| Oxidation of Cyclic Ketones by NDC | Pseudo-first order conditions used for rate constant determination | Not explicitly stated |

Isotopic Labeling Experiments for Pathway Delineation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. google.comwikipedia.org In the study of cyclooctenone derivatives, particularly in understanding rearrangement and addition reactions, the strategic replacement of atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612), ²H; carbon with ¹³C) provides unambiguous evidence for bond-forming and bond-breaking events. numberanalytics.com

While specific isotopic labeling studies on this compound are not extensively documented, the principles can be illustrated by considering its known reactivity patterns, such as photochemical isomerization and nucleophilic additions, which are analogous to other cyclic enones like 2,4-cyclooctadienone. cdnsciencepub.comcdnsciencepub.com For instance, in the photochemical isomerization of a cyclic enone to its highly reactive trans-isomer, subsequent nucleophilic attack is a common pathway. cdnsciencepub.com

Consider the 1,4-addition of a nucleophile (Nu-H) to this compound. An isotopic labeling experiment could be designed to confirm the mechanism. By using a deuterated nucleophile (Nu-D), the position of the deuterium atom in the resulting product can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). If the reaction proceeds via a standard 1,4-conjugate addition mechanism, the deuterium would be found at the C-4 position, while the nucleophile attaches to the C-2 position.

A hypothetical experiment could involve the reaction of this compound with deuterated methanol (B129727) (CH₃OD), a common reaction for photochemically generated trans-enones. cdnsciencepub.com The expected product would be 4-deuterio-2-methoxycyclooctanone. Observing the deuterium exclusively at the C-4 position would provide strong evidence for the proposed conjugate addition pathway to a transient intermediate.

Such experiments, utilizing kinetic isotope effects (KIEs), can also determine the rate-limiting step of a reaction. libretexts.org For example, if the C-H bond at the 4-position is broken in the rate-determining step, replacing that hydrogen with deuterium would result in a significantly slower reaction rate (a primary KIE). libretexts.org This meticulous approach allows chemists to build a detailed picture of the reaction coordinate. numberanalytics.com

Characterization of Reactive Intermediates and Transition States

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not present in the final products. allen.inlibretexts.orgwikipedia.org Their detection and characterization are crucial for understanding the reaction mechanism. numberanalytics.com In the chemistry of cyclooctenone, key reactions often proceed through highly strained and transient intermediates.

A significant body of research on the photochemistry of the related compound 2,4-cyclooctadienone has shown that UV irradiation induces a cis-trans isomerization of a double bond, leading to the formation of a highly reactive trans,cis-2,4-cyclooctadienone intermediate. cdnsciencepub.comcdnsciencepub.com This species is too unstable to be isolated under normal conditions but its existence was proven by chemical trapping. cdnsciencepub.comlibretexts.org At low temperatures (-78 °C), where the thermal reactions of the intermediate are slowed, it could be intercepted by a reactive diene like 1,3-cyclohexadiene (B119728) in a Diels-Alder reaction. cdnsciencepub.com This provides definitive proof of its formation.

The properties of such reactive intermediates are summarized below:

Transition states, the highest energy points on a reaction coordinate, are even more fleeting than intermediates and cannot be directly observed. allen.infiveable.me Their structures and energies are typically investigated using computational chemistry (e.g., Density Functional Theory) and inferred from kinetic data. nih.gov For reactions involving cyclooctenone derivatives, such as the Diels-Alder reaction of a trans-enone intermediate, the transition state involves the concerted approach of the dienophile to the strained double bond. msu.edu The high reactivity of strained intermediates like trans-cyclooctenone is attributed to the fact that the ground state geometry is already distorted toward the geometry of the transition state, thus lowering the activation energy of the subsequent reaction. nih.govnih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the unambiguous determination of molecular structure and dynamics. Through various one- and two-dimensional experiments, a comprehensive understanding of cyclooctene-3-one can be achieved.

The ¹H and ¹³C NMR spectra of a molecule provide a fundamental map of its carbon and hydrogen framework. Each unique proton and carbon atom in the molecule gives rise to a distinct signal, or resonance, in the respective spectrum. The chemical shift of these signals, their multiplicity (splitting pattern), and their integration (area under the peak) offer crucial information for assigning the structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons of the double bond, the protons on the carbons adjacent to the carbonyl group (α-protons), and the other methylene (B1212753) protons in the eight-membered ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the olefinic carbons, and the various sp³-hybridized carbons of the ring. By analyzing the chemical shifts and coupling patterns, each signal can be assigned to a specific atom in the this compound molecule, confirming its fundamental connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 195-220 |

| Vinylic Protons (=C-H) | 5.5 - 6.5 | 120-140 |

| α-Protons (-CH₂-C=O) | 2.2 - 2.7 | 30-50 |

| Allylic Protons (=C-CH₂-) | 2.0 - 2.5 | 25-40 |

| Other Methylene Protons (-CH₂-) | 1.2 - 2.0 | 20-35 |

Two-dimensional (2D) NMR techniques provide a deeper insight into the molecular structure by revealing correlations between different nuclei. researchgate.netresearchgate.netprinceton.edusdsu.educreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons in the ring, allowing for the tracing of the carbon skeleton's connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help establish the relative orientation of substituents and the folding of the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. sdsu.edu HSQC provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC could show correlations from the α-protons to the carbonyl carbon, confirming their proximity.

Through the combined application of these 2D NMR techniques, a detailed and unambiguous three-dimensional model of this compound, including its preferred conformation, can be constructed.

The eight-membered ring of this compound is not static but can undergo conformational changes. Dynamic NMR spectroscopy is a technique used to study these dynamic processes, such as ring-flipping or pseudorotation. plos.orgfu-berlin.demonmouth.eduacs.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, the spectrum may show averaged signals. As the temperature is lowered, the rate of interconversion slows down, and the signals for individual conformers may become resolved. By analyzing the line shapes at various temperatures, it is possible to determine the energy barriers and rates of these conformational changes. This provides valuable information about the flexibility of the this compound ring system and the relative stabilities of its different conformations. acs.org Studies on similar cyclic systems like cyclooctane (B165968) and its derivatives have shown the complexity of their conformational landscapes. researchgate.netnih.gov

Stereochemical and Conformational Analysis via 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. bellevuecollege.edulibretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique peak in the IR spectrum. For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would also be present, though generally weaker, around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear at higher wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. annexpublishers.comresearchgate.net It is particularly sensitive to non-polar bonds and can be very useful for observing the C=C double bond stretching vibration. The combination of IR and Raman spectra provides a comprehensive "fingerprint" of the molecule, which is unique to its structure. spectroscopyonline.commdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is predictive and based on general principles of IR spectroscopy.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1700 - 1725 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak |

| Vinylic C-H | Stretch | 3010 - 3095 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

Both IR and Raman spectroscopy can provide information that complements NMR data in elucidating the structure and conformation of this compound. While NMR excels at defining the precise connectivity and through-space relationships of atoms, vibrational spectroscopy offers a quick and sensitive probe of the functional groups present.

Furthermore, the positions and shapes of vibrational bands can be sensitive to the molecule's conformation. For instance, different conformers of this compound might exhibit slightly different C=O stretching frequencies due to variations in ring strain or transannular interactions. By comparing experimental vibrational spectra with those predicted from theoretical calculations for different possible conformations, it is possible to gain further evidence for the predominant conformation in the sample. Studies on related cyclic ketones like cyclooctanone (B32682) have demonstrated the utility of combining vibrational spectroscopy with computational methods to understand conformational preferences. aip.orgkcl.ac.uk

Functional Group Identification and Fingerprint Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact molecular formula of a compound, a task not achievable with standard-resolution mass spectrometry which measures only the nominal mass. miamioh.edu For this compound (C₈H₁₂O), the theoretical exact mass can be calculated with high precision, enabling its differentiation from other isomers or compounds with the same nominal molecular weight of 124 g/mol .

Electron Ionization (EI) mass spectrometry of this compound induces fragmentation, providing a unique fingerprint that aids in its structural identification. As an α,β-unsaturated cyclic ketone, its fragmentation is governed by principles applicable to both cyclic ketones and unsaturated systems. optica.orgnih.gov The fragmentation of cyclic ketones is often complex, with characteristic losses of small neutral molecules like ethylene (B1197577) (C₂H₄) following the initial ring-opening. optica.orgwhitman.edu For α,β-unsaturated ketones, fragmentation pathways can include retro-Diels-Alder reactions, McLafferty rearrangements, and cleavage adjacent to the carbonyl group (α-cleavage). nih.govresearchgate.net

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight. The subsequent fragmentation would likely involve the following characteristic losses:

Loss of CO (m/z 28): A common fragmentation for ketones, leading to a significant fragment ion.

Loss of C₂H₄ (m/z 28): A characteristic fragmentation of cyclic systems, resulting from ring cleavage. optica.org

McLafferty Rearrangement: If sterically possible, this could lead to the elimination of a neutral alkene.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

A representative table of expected major fragment ions for this compound in an EI-MS spectrum is presented below.

| m/z Value | Proposed Fragment Structure | Associated Loss |

|---|---|---|

| 124 | [C₈H₁₂O]⁺˙ | Molecular Ion |

| 96 | [C₆H₈O]⁺˙ or [C₇H₁₂]⁺˙ | Loss of C₂H₄ or CO |

| 81 | [C₆H₉]⁺ | Loss of CO and CH₃ |

| 68 | [C₄H₄O]⁺˙ or [C₅H₈]⁺˙ | Retro-Diels-Alder Fragmentation |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further Fragmentation |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

Below is a table of representative bond lengths and angles for a cyclooctanone ring system, derived from crystallographic studies of its derivatives. These values offer a reliable approximation for the geometry of the this compound skeleton. kcl.ac.ukopenaccessjournals.com

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Carbonyl double bond |

| C=C Bond Length | ~1.34 Å | Alkene double bond |

| C(sp²)-C(sp³) Bond Length | ~1.51 Å | Single bond adjacent to a double bond |

| C(sp³)-C(sp³) Bond Length | ~1.54 Å | Alkane single bond |

| C-C-C Angle (sp³ centers) | ~115° | Angle within the saturated portion of the ring kcl.ac.uk |

| C-C=O Angle | ~120° | Angle involving the carbonyl group |

| C-C=C Angle | ~122° | Angle involving the alkene group |

Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms in a chiral molecule. libretexts.org X-ray crystallography is a powerful, non-empirical technique for unambiguously determining the absolute configuration of an enantiomerically pure compound. nih.govnih.gov

The determination relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal. researchgate.net This effect causes small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer (R or S configuration). libretexts.org

For a chiral derivative of this compound, obtaining a single crystal of high quality would be the first requirement. The crystallographic analysis would then proceed, and if the data is of sufficient quality, the absolute configuration of all stereogenic centers can be determined with high confidence. While this technique is most straightforward when a "heavy" atom (e.g., bromine or heavier) is present to enhance the anomalous scattering effect, advances in instrumentation and computational methods have made it increasingly feasible for light-atom molecules composed only of C, H, and O. researchgate.net

Theoretical and Computational Chemistry Approaches to Cyclooctene 3 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the fundamental nature of molecules like cyclooctene-3-one. These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic environment. acs.org

Electronic Structure, Bonding Analysis, and Molecular Orbital Theory

Molecular orbital (MO) theory describes the electronic structure of this compound in terms of molecular orbitals that extend over the entire molecule. utah.edulibretexts.org The combination of atomic orbitals forms bonding and antibonding molecular orbitals. byjus.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. For instance, in reactions with electron-deficient species, the HOMO of this compound will be the primary site of interaction. Conversely, the LUMO will be the reactive site for interactions with electron-rich reagents.

Natural Bond Orbital (NBO) analysis can be employed to quantify the delocalization of electron density and the nature of the bonding within the molecule. researchgate.net This analysis provides insights into hyperconjugative interactions and the polarization of bonds, which are crucial for understanding the molecule's stability and reactivity patterns. For example, calculations on related systems have shown that delocalization energies can predict the likelihood of certain reaction pathways. researchgate.net

The electronic structure of this compound is significantly influenced by the interplay between the carbonyl group and the double bond within the eight-membered ring. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group, is a key feature of its electronic spectrum. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Circular Dichroism)

Quantum chemical methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. rsc.orgnih.gov

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for structure elucidation. arxiv.orgescholarship.org These calculations typically involve geometry optimization followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). Machine learning approaches, trained on quantum mechanics data, are emerging as a way to predict chemical shifts with high accuracy at a lower computational cost. arxiv.orgescholarship.org The predicted shifts for this compound would be sensitive to its conformation, providing a means to study its dynamic behavior in solution.

Circular Dichroism (CD): For chiral molecules, computational methods can predict circular dichroism spectra, which measure the differential absorption of left- and right-circularly polarized light. aalto.fi Since this compound can exist as enantiomers, predicting its CD spectrum is crucial for assigning its absolute configuration. researchgate.netacs.org Time-dependent density functional theory (TD-DFT) is a common method for calculating CD spectra and can provide insights into the electronic transitions responsible for the observed signals. aalto.firesearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores within the molecule.

Conformational Analysis and Ring Strain Energetics

The eight-membered ring of this compound is highly flexible, leading to a complex conformational landscape. Computational methods are essential for identifying the stable conformers and quantifying the associated ring strain.

Molecular Mechanics and Dynamic Simulations of Ring Conformations

Molecular mechanics (MM) force fields provide a computationally efficient way to explore the potential energy surface of large and flexible molecules. pitt.eduunipd.it These methods model the molecule as a collection of atoms connected by springs, with parameters derived from experimental data or higher-level quantum calculations. By performing a systematic search of the conformational space, MM methods can identify low-energy conformers of this compound.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. stanford.eduumich.edu MD simulations can reveal the pathways for conformational interconversion and the relative populations of different conformers at a given temperature. For the related molecule cyclooctane (B165968), MD simulations have shown the presence of multiple conformers in a dynamic equilibrium. researchgate.net In the case of cyclooctanone (B32682), computational studies have identified boat-chair and twist-boat-chair conformations. kcl.ac.ukijcce.ac.ir

Quantification of Strain Energy in the Cyclooctenone Ring System

The eight-membered ring of this compound possesses significant ring strain due to deviations from ideal bond angles and torsional strain. The strain energy can be quantified computationally by comparing the heat of formation of the cyclic molecule to that of an appropriate acyclic reference compound using homodesmotic or isodesmic reactions. stackexchange.com

For the related trans-cyclooctene (B1233481), the strain energy is substantial, which significantly enhances its reactivity in certain reactions. researchgate.netunimi.it The strain energy of cis-cyclooctene is considerably lower. researchgate.net The presence of the ketone functionality in this compound will influence the strain energy of the various conformers. For instance, calculations on cyclooctyne (B158145), a related strained ring, have quantified its strain energy and correlated it with reactivity. nih.gov

Table 1: Calculated Strain Energies of Related Cyclic Compounds

| Compound | Strain Energy (kcal/mol) | Computational Method |

| trans-Cyclooctene | 17.9 | G3 |

| cis-Cyclooctene | 6.8 | G3 |

| Cyclooctyne | 19.9 | G3 |

| Cycloheptyne | 25.4 | G3 |

| Cyclohexyne | 40.1 | G3 |

Data sourced from computational studies on cyclic alkenes and alkynes. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms

For example, computational studies on the reaction of trans-cyclooctene with tetrazines in bioorthogonal chemistry have provided detailed insights into the reaction mechanism and the factors that control the reaction rate. nih.govnih.gov The pre-distorted, high-energy ground state of strained alkenes like trans-cyclooctene lowers the activation barrier for cycloaddition reactions. nih.gov

Theoretical studies on the reaction of singlet oxygen with trans-cyclooctene have predicted the formation of a perepoxide intermediate, a pathway that is favored due to the strain in the ring system. researchgate.net Similar computational approaches can be applied to understand the diverse reactivity of this compound, including its participation in cycloadditions, rearrangements, and reactions involving the enone functionality. For instance, computational studies have been used to understand the mechanism of C-H activation in reactions catalyzed by rhodium complexes. nih.gov

Transition State Localization and Characterization

The localization and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. numberanalytics.com Computational methods, particularly density functional theory (DFT), are extensively used to locate these fleeting structures.

For reactions such as the Diels-Alder cycloaddition, a common reaction for trans-cyclooctene derivatives, computational models can predict the geometry of the transition state. acs.org For instance, in the reaction of a trans-cyclooctene with a diene like tetrazine, the transition state geometry reveals the degree of synchronicity in the formation of the two new sigma bonds. acs.org The analysis of the transition state's vibrational frequencies is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The distortion/interaction model, also known as the activation strain model, is a powerful framework for analyzing transition states. scispace.comnih.gov This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries and the interaction energy between the distorted reactants. scispace.comnih.gov Computational studies have shown that the high reactivity of strained alkenes like trans-cyclooctenes is often due to their pre-distorted ground-state structures, which resemble the transition state, thus lowering the distortion energy required to reach it. scispace.comnih.gov

Reaction Pathway Mapping and Energetic Profiles

Computational chemistry allows for the detailed mapping of reaction pathways and the calculation of their corresponding energetic profiles. A reaction coordinate diagram, which plots the potential energy of a system as a function of the reaction progress, provides a visual representation of the energy changes throughout a reaction. numberanalytics.com These diagrams are essential for identifying reactants, products, intermediates, and transition states, as well as for determining the activation energies that govern reaction rates. numberanalytics.com

For this compound, theoretical calculations can map out the energetic landscape of various transformations. For example, in the context of biosynthesis, quantum mechanical calculations can elucidate the complex "cation-stitching cascade" that can lead to the formation of cyclooctane rings. researchgate.net By calculating the relative energies of intermediates and transition states, researchers can propose and validate plausible reaction mechanisms. researchgate.net

The energetic profiles for reactions such as the epoxidation of cyclooctene (B146475) have also been computationally investigated. researchgate.net Thermodynamic calculations can determine whether a reaction is endothermic or exothermic and can provide insights into the reaction order and apparent activation energy. researchgate.net Furthermore, computational models can analyze the impact of molecular structure, such as substituents on the cyclooctene ring, on the energy profile and, consequently, on the reaction rate and selectivity. numberanalytics.com

Table 1: Calculated Energetic Data for Selected Cycloaddition Reactions

| Reactants | Reaction Type | Activation Energy (kcal/mol) | Reference |

| trans-Cyclooctene + Tetrazine | Inverse-electron-demand Diels-Alder | Low | scispace.comnih.gov |

| E-Cyclooctene + Methyl Azide | [3+2] Cycloaddition | 3.1 kcal/mol lower than acyclic analog | acs.org |

| Cyclooctyne + Methyl Azide | [3+2] Cycloaddition | 9.2 kcal/mol lower than acyclic analog | acs.org |

| DIFO + Benzyl Azide | [3+2] Cycloaddition | 2.3 kcal/mol lower than cyclooctyne | acs.org |

| DIFO + Acetamido Azide | [3+2] Cycloaddition | 5.3 kcal/mol lower than cyclooctyne | acs.org |

Note: DIFO refers to difluorinated cyclooctyne. The table presents relative energy differences as reported in the source.

Prediction of Reactivity and Selectivity via Computational Screening

Computational screening has emerged as a powerful strategy for predicting the reactivity and selectivity of chemical reactions, including those involving cyclooctene derivatives. nih.govrsc.orgchemrxiv.org By systematically evaluating a large number of potential reactants and reaction pathways, these in silico methods can identify promising candidates for experimental investigation, thereby accelerating the discovery of new reactions and functional molecules. nih.govrsc.orgchemrxiv.org

Density functional theory (DFT) calculations are frequently employed in these screening efforts to predict reaction rates and selectivities. rsc.org For instance, computational screening has been instrumental in the discovery of new mutually orthogonal bioorthogonal cycloaddition pairs. rsc.orgescholarship.org By calculating the activation barriers for a matrix of potential reactions, researchers can identify pairs of reactions that proceed rapidly and with high selectivity, without interfering with one another. rsc.orgescholarship.org This approach has been successfully applied to reactions involving trans-cyclooctenes and various 1,3-dipoles and dienes. scispace.comrsc.org

The distortion/interaction model is also a key component of these predictive screenings. scispace.comnih.gov By analyzing the distortion and interaction energies, it is possible to understand the factors that control reactivity and to make informed predictions about how changes in reactant structure will affect the reaction outcome. scispace.comnih.gov This has been particularly valuable in the field of bioorthogonal chemistry, where the fine-tuning of reactivity is crucial for applications in living systems. scispace.comnih.govnih.gov Computational screening has guided the development of new trans-cyclooctene derivatives with enhanced reactivity and improved properties for biological labeling. nih.gov

Chirality and Stereochemical Aspects through Computational Modeling